Monascorubrin

Descripción general

Descripción

Monascorubrina es un pigmento naranja producido por el hongo Monascus, particularmente Monascus purpureus y Monascus ruber. Pertenece a la clase de compuestos azaphilónicos, que son conocidos por sus colores vibrantes y actividades biológicas. La monascorubrina se utiliza ampliamente como colorante natural para alimentos y se ha estudiado por sus posibles beneficios para la salud, incluidas las propiedades antimicrobianas y antioxidantes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La monascorubrina se produce típicamente mediante la fermentación de especies de Monascus. El proceso de producción implica el cultivo del hongo en un sustrato adecuado, como arroz u otros granos, en condiciones controladas. El proceso de fermentación puede optimizarse ajustando parámetros como la temperatura, el pH y la aireación para mejorar la producción de pigmentos .

Métodos de producción industrial: La producción industrial de monascorubrina implica la fermentación a gran escala utilizando biorreactores. El proceso comienza con la inoculación de la especie Monascus en un medio rico en nutrientes. La fermentación se lleva a cabo en condiciones específicas para maximizar el rendimiento del pigmento. Después de la fermentación, los pigmentos se extraen utilizando solventes como el etanol y se purifican a través de técnicas como la cromatografía en columna .

Análisis De Reacciones Químicas

Tipos de reacciones: La monascorubrina experimenta varias reacciones químicas, que incluyen:

Oxidación: La monascorubrina puede oxidarse para formar diferentes derivados, que pueden exhibir colores y actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar la estructura de la monascorubrina, alterando potencialmente su color y propiedades.

Sustitución: La monascorubrina puede reaccionar con aminoácidos para formar pigmentos solubles en agua como la monascorubramina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones con aminoácidos generalmente ocurren en condiciones ligeramente ácidas o neutras.

Principales productos formados:

Monascorubramina: Formada a través de la reacción de monascorubrina con aminoácidos.

Rubropunctamina: Otro derivado formado a través de reacciones similares.

Aplicaciones Científicas De Investigación

Food Industry Applications

Natural Colorant

Monascorubrin is primarily recognized for its role as a natural food colorant. It has been used for over a thousand years in Asian cuisine, particularly in fermented products like red yeast rice. Its stability under various conditions (light, heat, and pH) makes it an attractive alternative to synthetic dyes .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is beneficial in food preservation, as it can help extend shelf life and maintain food quality by preventing oxidative degradation .

Encapsulation Techniques

Recent studies have demonstrated the effectiveness of encapsulating this compound using liposome membranes. This method enhances its stability against environmental factors such as temperature and light, which is crucial for its application in food products . However, the direct application of these encapsulated pigments in food products remains underexplored.

Pharmaceutical Applications

Antimicrobial Activity

this compound has shown promising antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing natural antimicrobial agents . The compound's ability to penetrate biological barriers suggests potential applications in treating infections .

Anticancer Properties

Studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, such as MKN-28 (gastric cancer) and MCF-7 (breast cancer), indicating its potential as a therapeutic agent in oncology . The compound's mechanism involves damaging the integrity of cancer cells, thereby promoting cell death.

Biotechnological Applications

Biosynthetic Pathway Exploration

Understanding the biosynthetic pathways of this compound is crucial for enhancing its production through fermentation techniques. Recent research has begun to elucidate these pathways, paving the way for biotechnological advancements that could optimize yield and purity .

Biopreservation

The antimicrobial properties of this compound also position it as a candidate for biopreservation in food systems. Its natural origin and effectiveness against spoilage organisms make it an appealing alternative to chemical preservatives .

Case Study 1: Antimicrobial Efficacy

A study conducted using the Kirby-Bauer diffusion method demonstrated that extracts containing this compound effectively inhibited Staphylococcus aureus growth, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a study assessing the cytotoxic effects of this compound on human breast carcinoma cells (MCF-7), significant reductions in cell viability were observed at specific concentrations of the compound, indicating its potential use in cancer therapy .

Mecanismo De Acción

La monascorubrina ejerce sus efectos a través de varios mecanismos:

Actividad antimicrobiana: Interfiere con la membrana celular de los microorganismos, lo que lleva a la lisis celular y la muerte.

Actividad antioxidante: La monascorubrina elimina los radicales libres, reduciendo el estrés oxidativo y previniendo el daño celular.

Actividad anticancerígena: Inhibe la proliferación de células cancerosas induciendo la apoptosis (muerte celular programada) e interfiriendo con la progresión del ciclo celular.

Comparación Con Compuestos Similares

La monascorubrina forma parte de un grupo de pigmentos producidos por especies de Monascus, que incluyen:

Monascina: Un pigmento amarillo con propiedades antimicrobianas y antioxidantes similares.

Rubropunctatina: Otro pigmento naranja con actividades biológicas comparables.

Rubropunctamina: Un pigmento rojo formado a partir de rubropunctatina a través de reacciones con aminoácidos

Singularidad: La monascorubrina es única debido a su color específico y la gama de actividades biológicas que exhibe. Su capacidad para formar derivados solubles en agua como la monascorubramina la hace particularmente valiosa en diversas aplicaciones .

Actividad Biológica

Monascorubrin is a polyketide pigment primarily produced by the fungus Monascus purpureus, known for its vibrant red color and significant biological activities. This article explores its biosynthesis, antimicrobial properties, potential health benefits, and toxicological concerns.

Biosynthesis of this compound

This compound is synthesized through a polyketide pathway, which has been elucidated in various fungal species. Recent studies have identified the gene clusters responsible for its biosynthesis in Penicillium marneffei, a closely related fungus. This discovery indicates that the production of this compound can be linked to specific genetic markers and enzymatic pathways, allowing for potential biotechnological applications in producing this pigment without the associated mycotoxins found in Monascus species .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of pathogens. Research indicates that it shows effective inhibition against:

- Bacteria : Notably, Bacillus subtilis and Staphylococcus aureus.

- Yeasts : Such as Candida pseudotropicalis.

- Filamentous fungi : Including several strains of Aspergillus and Penicillium species .

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Specific Pathogens | Activity Level |

|---|---|---|

| Bacteria | Bacillus subtilis | High |

| Staphylococcus aureus | Moderate | |

| Yeasts | Candida pseudotropicalis | High |

| Filamentous Fungi | Various Aspergillus species | Moderate to High |

Health Benefits and Applications

This compound has been studied for its potential health benefits beyond its antimicrobial properties. Some findings include:

- Antioxidant Activity : this compound exhibits strong antioxidant properties, which may contribute to reducing oxidative stress in cells.

- Immunosuppressive Effects : In certain studies, it has shown potential as an immunosuppressive agent, which could have implications for autoimmune diseases .

- Food Industry Applications : As a natural colorant, this compound is used in various food products, especially in Asian cuisines, due to its vibrant hue and safety compared to synthetic dyes .

Toxicological Concerns

Despite its beneficial properties, there are significant concerns regarding the co-production of mycotoxins such as citrinin during the fermentation process of this compound. Citrinin is nephrotoxic and poses health risks if consumed in large quantities. Regulatory bodies have set limits on citrinin levels in food products containing Monascus pigments to ensure consumer safety .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Martínková et al. (1995) reported that extracts from Monascus purpureus containing this compound demonstrated potent antibacterial effects against various pathogens.

- A study published in Food Chemistry indicated that this compound not only inhibited bacterial growth but also showed promising antioxidant activity, suggesting its dual role as both a preservative and a colorant in food products .

- Research on the immunosuppressive properties of this compound revealed its potential application in therapeutic settings for managing inflammatory conditions .

Propiedades

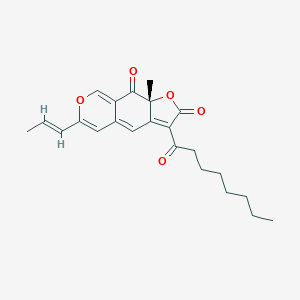

IUPAC Name |

(9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12-14H,4,6-9,11H2,1-3H3/b10-5+/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPVSGPTPPURBD-HAOIVFDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037235 | |

| Record name | Monascorubrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13283-90-4 | |

| Record name | Monascorubrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascorubrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONASCORUBRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRW98QJ428 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.